molecular formula C5H6N4S B1452571 Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine CAS No. 1219905-66-4

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine

Cat. No.: B1452571
CAS No.: 1219905-66-4
M. Wt: 154.2 g/mol
InChI Key: XPWSONRJGGBKMM-UHFFFAOYSA-N
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Description

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a thiazole and a triazole ring, which imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibitory effect on α-glucosidase can lead to reduced glucose levels within cells, impacting cellular energy metabolism . Additionally, this compound may modulate the expression of genes involved in metabolic pathways, further influencing cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of target enzymes, such as α-glucosidase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s unique structural features, which allow it to fit into the enzyme’s active site and block substrate access. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular functions. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against target enzymes . Prolonged exposure to this compound may lead to adaptive cellular responses, such as changes in gene expression or enzyme activity, which could influence its long-term efficacy.

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular damage or organ dysfunction. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibitory effect on α-glucosidase impacts carbohydrate metabolism, leading to altered glucose levels and metabolic flux . Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid or protein metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of this compound within tissues may also be influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum or mitochondria could influence metabolic processes or cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives .

Properties

IUPAC Name

[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWSONRJGGBKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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